molecular formula C15H24O11 B12428687 2-Propynyl beta-D-lactopyranoside

2-Propynyl beta-D-lactopyranoside

Cat. No.: B12428687
M. Wt: 380.34 g/mol
InChI Key: PVLGGYRASUDQSJ-UHFFFAOYSA-N
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Description

2-Propynyl beta-D-lactopyranoside: is a carbohydrate derivative that features a propynyl group attached to the beta-D-lactopyranoside structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynyl beta-D-lactopyranoside typically involves the reaction of beta-D-lactopyranoside with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the propynyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Propynyl beta-D-lactopyranoside can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups on the lactopyranoside ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted lactopyranoside derivatives.

Scientific Research Applications

2-Propynyl beta-D-lactopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.

    Biology: Studied for its potential role in glycosylation processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Propynyl beta-D-lactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The propynyl group can participate in various chemical reactions, altering the compound’s structure and function. These interactions can affect biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside
  • Allyl-tetra-O-acetyl-beta-D-glucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Comparison: 2-Propynyl beta-D-lactopyranoside is unique due to its specific propynyl group attached to the beta-D-lactopyranoside structure This distinguishes it from other similar compounds, which may have different substituents or protective groups

Properties

Molecular Formula

C15H24O11

Molecular Weight

380.34 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2

InChI Key

PVLGGYRASUDQSJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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